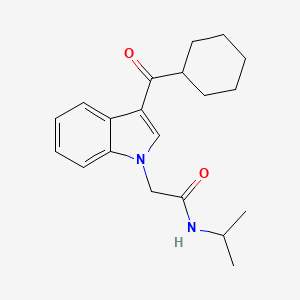![molecular formula C23H26N6O2S2 B11574951 18,18-dimethyl-6-(2-methylprop-2-enylsulfanyl)-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11574951.png)
18,18-dimethyl-6-(2-methylprop-2-enylsulfanyl)-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “18,18-dimethyl-6-(2-methylprop-2-enylsulfanyl)-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[108002,1005,9015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. The synthetic route may involve:
Formation of the core structure: This could involve cyclization reactions to form the pentacyclic core.
Functional group modifications: Introduction of the morpholine, thia, and oxa groups through substitution reactions.
Final modifications: Addition of the dimethyl and methylprop-2-enylsulfanyl groups.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may require specialized equipment and conditions. Techniques such as high-pressure reactors, advanced purification methods, and precise control of reaction conditions are essential.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions could target the morpholine or other nitrogen-containing groups.
Substitution: Various substitution reactions could occur, especially at the reactive sites such as the morpholine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.
Biology
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry
Applications in materials science, such as the development of new polymers or advanced materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 18,18-dimethyl-6-(2-methylprop-2-enylsulfanyl)-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene
- This compound
Uniqueness
The uniqueness of the compound lies in its complex structure, which may confer unique chemical and biological properties. Comparison with similar compounds would involve analyzing differences in reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C23H26N6O2S2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
18,18-dimethyl-6-(2-methylprop-2-enylsulfanyl)-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene |
InChI |
InChI=1S/C23H26N6O2S2/c1-13(2)11-32-22-27-26-20-18-17(24-12-29(20)22)16-14-9-23(3,4)31-10-15(14)19(25-21(16)33-18)28-5-7-30-8-6-28/h12H,1,5-11H2,2-4H3 |
InChI-Schlüssel |
UENQJADRRINRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CSC1=NN=C2N1C=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 2-[({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11574879.png)
![Ethyl 2-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11574887.png)

![1-(3-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574912.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574914.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574915.png)
![7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11574919.png)
![methyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11574928.png)
![methyl 4-{7-[(3,5-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11574933.png)
![3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B11574941.png)
![(2E)-2-[2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B11574952.png)
![7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574966.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11574968.png)
![(2E)-2-cyano-N-methyl-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574969.png)
